Boc-Sec(pMeBzl)-OH

説明

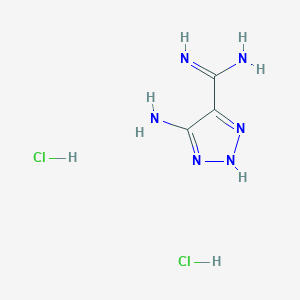

“Boc-Sec” is a term used in chemistry to refer to a compound that has been protected with a Boc (tert-butoxycarbonyl) group . This group is often used in peptide synthesis to protect amines. The “Sec” likely refers to a selenocysteine residue, which is an uncommon amino acid that contains selenium .

Molecular Structure Analysis

The molecular structure of “Boc-Sec” compounds can be complex due to the presence of the Boc group and the selenocysteine residue . These compounds often have a high molecular weight and may exhibit unique structural features due to the presence of selenium .

Chemical Reactions Analysis

“Boc-Sec” compounds can undergo a variety of chemical reactions. For example, the Boc group can be removed under acidic conditions, revealing the protected amine . Additionally, selenocysteine residues can participate in redox reactions due to the presence of selenium .

Physical And Chemical Properties Analysis

“Boc-Sec” compounds likely have unique physical and chemical properties due to the presence of the Boc group and the selenocysteine residue . For example, they may have a high molecular weight and unique spectroscopic properties .

科学的研究の応用

Asymmetric Deprotonation Studies

- The asymmetric deprotonation of N-Boc-piperidine was investigated both experimentally and computationally, providing insights into the selective removal of protons in the presence of sec-alkyllithium and sparteine. This research is relevant to the understanding of asymmetric synthesis involving Boc-protected compounds (W. Bailey et al., 2002).

Synthesis of Selenocysteine Derivatives

- Boc-Sec derivatives, useful for chemical synthesis of selenopeptides, were obtained from L-serine with high enantiomeric excess. This process is significant for the synthesis of selenocysteine-containing peptides in a controlled manner (Author, 2016).

Peptide Synthesis and Selenoligation

- The preparation of β3-Homoselenocysteine derivatives with Boc protection was crucial for solution and solid-phase peptide synthesis, as well as selenoligation processes, indicating the importance of Boc protection in peptide chemistry (Oliver Flögel et al., 2007).

Boc Deprotection Techniques

- High-temperature Boc deprotection in flow reactors demonstrated the importance of efficient and rapid deprotection methods in organic synthesis, especially for peptide-related chemistry (A. Bogdan et al., 2016).

Safe Handling in Peptide Synthesis

- Research on the safe handling of anhydrous hydrogen fluoride for Boc solid-phase peptide synthesis highlights the critical safety measures required in peptide synthesis involving Boc-protected amino acids (Markus Muttenthaler et al., 2015).

Photocatalysis Applications

- Studies on (BiO)2CO3-based photocatalysts (BOC) explore its application in fields like healthcare and photocatalysis, demonstrating the versatility of BOC-related compounds in various scientific applications (Zilin Ni et al., 2016).

Enantioselective Lithiation of N-Boc-pyrrolidine

- The enantioselective lithiation of N-Boc-pyrrolidine, conducted using sparteine-like diamines, adds to the understanding of asymmetric synthesis involving Boc-protected pyrrolidines (P. O’Brien et al., 2004).

Selenium Speciation in Peptides

- Synthesis of Sec(2)-containing oligopeptide for method evaluation in selenium speciation indicates the role of Boc-protected selenocysteine in studying selenium's biological roles (M. Dernovics et al., 2012).

作用機序

将来の方向性

特性

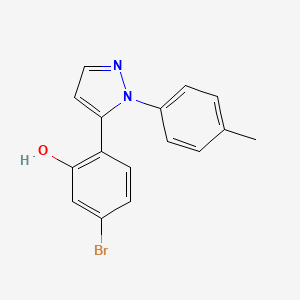

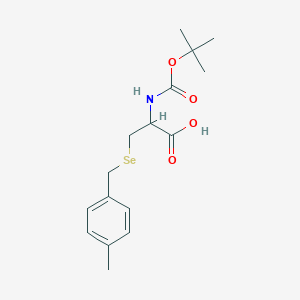

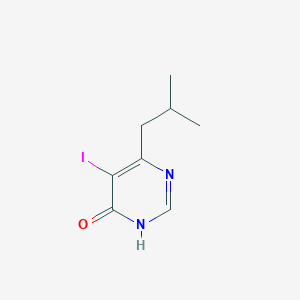

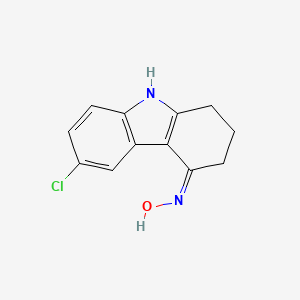

IUPAC Name |

3-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4Se/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCRDJVKMSGEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-1-(2-hydroxyethyl)-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384587.png)

![5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one](/img/structure/B1384599.png)